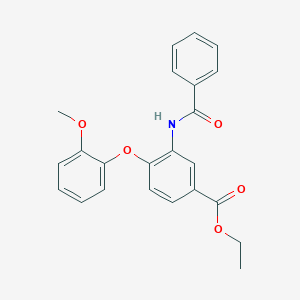![molecular formula C8H8O3 B14421565 1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione CAS No. 81640-32-6](/img/structure/B14421565.png)
1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione is a bicyclic organic compound with the molecular formula C₈H₈O₃ and a molecular weight of 152.1473 g/mol . This compound features a unique bicyclo[3.1.0]hexane core structure with three ketone groups at positions 2, 3, and 4, and methyl groups at positions 1 and 5. It is of interest in various fields of chemistry due to its distinctive structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione can be achieved through several methods. One common approach involves the [3 + 2] annulation of cyclopropenes with cyclopropylanilines . This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to obtain good yields of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,5-Dimethylbicyclo[31The use of photochemistry to access new building blocks via [2 + 2] cycloaddition is a notable strategy .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other functional groups.
Substitution: Substitution reactions can occur at the methyl or ketone positions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 1,5-Dimethylbicyclo[3.1.0]hexane-2,3,4-trione involves its interaction with various molecular targets and pathways. The compound’s ketone groups can participate in nucleophilic addition reactions, while the bicyclic structure can influence its reactivity and binding properties. Specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.0]hexane: A simpler analog without the ketone groups.
1,5-Dimethylbicyclo[2.1.1]hexane: A related compound with a different bicyclic structure.
Cyclopropyl derivatives: Compounds with similar three-membered ring structures.
Uniqueness
1,5-Dimethylbicyclo[310]hexane-2,3,4-trione is unique due to its combination of a bicyclic core with three ketone groups and two methyl groups
Propriétés
Numéro CAS |
81640-32-6 |
|---|---|
Formule moléculaire |
C8H8O3 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
1,5-dimethylbicyclo[3.1.0]hexane-2,3,4-trione |
InChI |
InChI=1S/C8H8O3/c1-7-3-8(7,2)6(11)4(9)5(7)10/h3H2,1-2H3 |
Clé InChI |
ILUAVTSUMQJWCW-UHFFFAOYSA-N |
SMILES canonique |
CC12CC1(C(=O)C(=O)C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


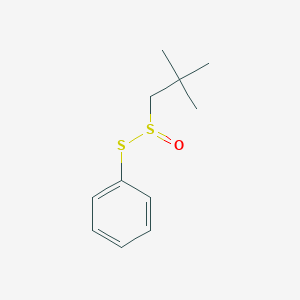
![Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate](/img/structure/B14421496.png)
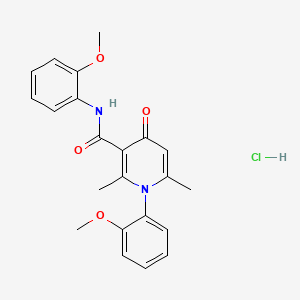
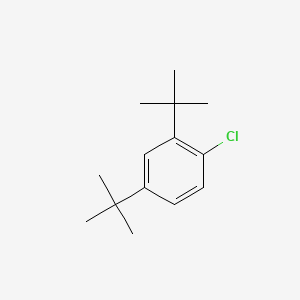
![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)
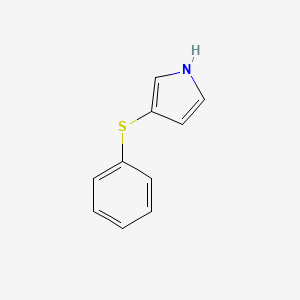
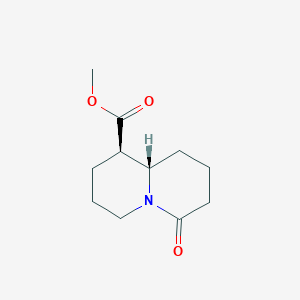
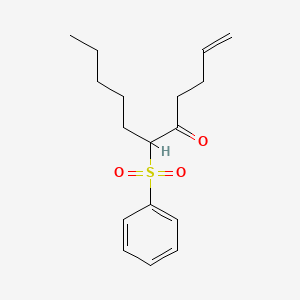
![(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane]](/img/structure/B14421536.png)
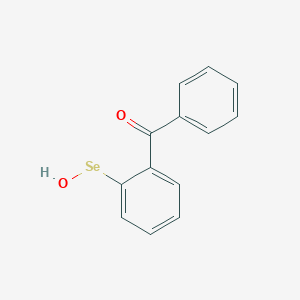

![2-{2-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14421561.png)
![2-[Bis(2-fluoro-2,2-dinitroethoxy){[tris(2-fluoro-2,2-dinitroethoxy)methyl]disulfanyl}methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14421563.png)
